Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylic acid.
Reduction: Formation of ethyl 5-hydroxy-2-methyl-4-hydroxy-4H-pyran-3-carboxylate.
Substitution: Formation of various substituted pyranone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyranone ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate, with the molecular formula C9H10O5 and a molecular weight of approximately 198.17 g/mol, belongs to a class of compounds known for their diverse biological activities. This compound features a pyran ring structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : The compound shows potential in scavenging free radicals, which can mitigate oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit the production of inflammatory mediators, similar to other pyran derivatives.
- Antimicrobial Properties : There is evidence supporting its efficacy against various microbial strains.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance, it may modulate pathways involving nitric oxide (NO) production and cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. These interactions can potentially lead to the suppression of pro-inflammatory cytokines and mediators.
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of this compound can significantly reduce NO and prostaglandin E2 levels in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This suggests a mechanism involving the downregulation of inducible NO synthase (iNOS) and COX-2 mRNA levels, indicating its role in inflammatory modulation .
- In Vivo Studies : In animal models, administration of related pyran derivatives has shown promise in alleviating symptoms associated with gastric inflammation induced by hydrochloric acid and ethanol, further supporting their anti-inflammatory potential .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C9H10O5 | Antioxidant, anti-inflammatory, antimicrobial |
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate | C9H10O5 | Similar activities with variations in potency |
5-Hydroxy-2-methyl-4-oxopyran-3-carboxylic acid | C8H8O5 | Focus on carboxylic acid functionality; lower activity |
(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene | Variable | Strong anti-inflammatory properties |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of specific catalysts under controlled conditions to enhance yield and purity. Its versatility allows for applications not only in pharmaceuticals but also in agrochemicals and cosmetics due to its biological properties.
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- Detailed Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its effects.
- Clinical Trials : Assessing its efficacy and safety in human populations for potential therapeutic uses.
- Structural Modifications : Investigating how variations in the chemical structure can enhance or modify its biological activity.
Properties
Molecular Formula |
C9H10O5 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-oxopyran-3-carboxylate |
InChI |
InChI=1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3 |
InChI Key |
KDRPRNSKSMOEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=C(C1=O)O)C |
Origin of Product |
United States |
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